1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile
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Overview
Description
1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound that belongs to the class of naphthoylquinolines This compound is characterized by the presence of a naphthoyl group attached to a dihydroquinoline ring, with a carbonitrile group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the following steps:
Formation of the Naphthoyl Intermediate: The process begins with the acylation of naphthalene to form 1-naphthoyl chloride.
Cyclization Reaction: The naphthoyl chloride is then reacted with 2-aminobenzonitrile under basic conditions to form the dihydroquinoline ring through a cyclization reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous flow reactors may also be employed to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthoyl and quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Quinoline derivatives with various functional groups.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Substituted naphthoylquinolines with different functional groups.
Scientific Research Applications
1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-Naphthoyl-2-aminobenzonitrile: Similar structure but lacks the dihydroquinoline ring.
2-(1-Naphthoyl)quinoline: Similar structure but without the carbonitrile group.
Uniqueness: 1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to the presence of both the naphthoyl and carbonitrile groups attached to the dihydroquinoline ring, which imparts distinct chemical and biological properties.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C21H14N2O |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-(naphthalene-1-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C21H14N2O/c22-14-17-13-12-16-7-2-4-11-20(16)23(17)21(24)19-10-5-8-15-6-1-3-9-18(15)19/h1-13,17H |
InChI Key |
PMSSROONHVPTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C(C=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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